6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide
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Overview
Description
6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro and methyl group, and a sulfonamide group attached to a propyl chain linked to a methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Chlorination and Methylation: The pyridine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chloromethylpyridine with sulfonamide precursors like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonamide intermediate reacts with 4-methylpiperazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a tool compound to study enzyme inhibition and receptor binding.
Chemical Biology: Employed in the development of chemical probes for biological pathways.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylpyridine-3-sulfonamide: Lacks the piperazine moiety, resulting in different biological activity.
5-Methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide: Lacks the chloro group, affecting its chemical reactivity and biological properties.
Uniqueness
6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide is unique due to the presence of both the chloro and piperazine groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-chloro-5-methyl-N-[2-(4-methylpiperazin-1-yl)propyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O2S/c1-11-8-13(10-16-14(11)15)22(20,21)17-9-12(2)19-6-4-18(3)5-7-19/h8,10,12,17H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXUUXXRYQISOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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